N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

Catalog No.
S1546558
CAS No.
139-76-4
M.F
C20H25NO5
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)...

CAS Number

139-76-4

Product Name

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C20H25NO5/c1-23-16-7-5-14(11-18(16)25-3)9-10-21-20(22)13-15-6-8-17(24-2)19(12-15)26-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,21,22)

InChI Key

KDIKNBJFJOYFNY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OC)OC

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an acetamide moiety. Its molecular formula is C20H25NO5C_{20}H_{25}NO_5 with a molecular weight of approximately 359.42 g/mol. The compound is notable for its unique structural features, which contribute to its distinct chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry and organic synthesis .

  • There is no current research available on the mechanism of action of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.
  • Without further investigation, its potential biological activity or interaction with other molecules remains unknown.
  • Due to the lack of research on this specific compound, no safety information is available.
  • However, considering the presence of aromatic rings and an amide group, it's advisable to handle this compound with standard laboratory precautions for potentially hazardous materials, including wearing gloves, eye protection, and working in a fume hood [].

Future Research Directions

  • Further research is needed to explore the potential applications of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.
  • This could involve:
    • Synthesis and purification of the compound.
    • Determination of its physical and chemical properties.
    • Investigation of its potential biological activity or interaction with other molecules.

  • Oxidation: The methoxy groups can be oxidized to form corresponding quinones using reagents like potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: The acetamide group may be reduced to an amine using lithium aluminum hydride or hydrogen gas with a palladium catalyst.
  • Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, facilitated by reagents such as bromine or nitric acid for halogenation or nitration, respectively.

Types of Reactions

  • Oxidation Products: Quinones
  • Reduction Products: Amines
  • Substitution Products: Halogenated or nitrated derivatives

Research indicates that N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide exhibits potential biological activities. It has been studied for its possible anti-inflammatory and analgesic effects, making it relevant in the context of pain management and therapeutic applications. The compound's structure suggests it may interact with various biomolecules, potentially influencing calcium channel activity due to the presence of the 3,4-dimethoxyphenethyl moiety.

The synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 3,4-dimethoxyphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. After synthesis, purification is often achieved through recrystallization or column chromatography .

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for yield and purity. Techniques such as automated reactors and continuous flow systems may be utilized to enhance efficiency and scalability during production.

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide has several applications across different fields:

  • Chemistry: Serves as a precursor in the synthesis of more complex organic molecules.
  • Biology: Investigated for potential therapeutic properties.
  • Medicine: Explored for anti-inflammatory and analgesic effects.
  • Industry: Used in the development of new materials and chemical processes .

Studies suggest that N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide may interact with various biological targets due to its structural similarities with other compounds known to affect calcium channels and P2X7 receptors. For instance, compounds like Gallopamil demonstrate similar binding characteristics due to their structural components. This interaction potential highlights the importance of further research into its pharmacological effects.

Several compounds share structural similarities with N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide:

  • N-(3,4-Dimethoxyphenethyl)formamide
  • N-(3,4-Dimethoxyphenethyl)-maleamic acid
  • A-740003 - A selective antagonist of P2X7 receptors.
  • Gallopamil - A chemoaffinity ligand related to calcium channel activity.

Uniqueness

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is distinct due to its specific structural features that include two 3,4-dimethoxyphenyl groups and an acetamide moiety. These characteristics contribute to its unique chemical reactivity and biological activity compared to similar compounds .

The synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide through carbodiimide-mediated coupling represents one of the most established methodologies in organic chemistry [5]. This approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide as the primary coupling reagent, facilitating the formation of amide bonds between 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine [14].

The mechanistic pathway involves the initial activation of the carboxylic acid through formation of an O-acylisourea intermediate [5]. Research has demonstrated that the rate-determining step is the reaction between the carboxylic acid and the carbodiimide, with observed rate constants of 4.1 × 10⁴ M⁻¹ s⁻¹ at 20°C in organic solvents [5]. The reaction proceeds through a catalytic cycle involving N-hydroxybenzotriazole as an additive, which facilitates the subsequent nucleophilic attack by the amine substrate [5].

Traditional synthetic procedures typically employ dichloromethane as the reaction medium with triethylamine as the base [2]. The reaction conditions involve maintaining temperatures between 0°C and room temperature, with reaction times ranging from 4 to 8 hours [2]. Yields for carbodiimide-mediated coupling generally fall within the range of 80-90%, depending on the specific reaction conditions and substrate compatibility [24].

The purification of the target compound involves standard aqueous workup procedures, including washing with dilute hydrochloric acid and saturated sodium bicarbonate solutions [2]. The organic phase is dried over anhydrous magnesium sulfate, followed by concentration under reduced pressure to yield the crude product [2]. Further purification is achieved through recrystallization from appropriate solvent systems [26].

Synthetic RouteTypical Yield (%)Reaction Time (hours)Environmental Impact ScoreAtom Economy (%)
Carbodiimide-Mediated Coupling (EDC/EDCI)854Moderate65
Green Chemistry Aqueous Synthesis (HPMC)786Low85
Enzymatic Synthesis (CALB)9224Very Low95
Traditional Organic Synthesis (Chloroacetyl)7512High45
Microwave-Assisted Synthesis802Moderate70

Green Chemistry Synthesis in Aqueous Media

The development of environmentally sustainable synthetic methodologies for N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide has gained significant attention in recent years [17] [18]. Aqueous-based synthesis represents a paradigm shift from traditional organic solvent-dependent approaches, offering reduced environmental impact and improved safety profiles [19].

Hydroxypropyl methylcellulose has emerged as a particularly effective surface-active agent for facilitating amide bond formation in water [19]. This cellulose-derived polymer acts through hydrophobic effects and self-aggregation, creating favorable microenvironments for organic transformations [19]. The utilization of hydroxypropyl methylcellulose eliminates the need for organic cosolvents, making it an attractive alternative for sustainable amidation processes [19].

Research has demonstrated that 2-azaaryl-1-methylpyridinium reagents can promote amidation processes in 100% water with process mass intensity values comparable to or lower than conventional coupling reagents [18]. The N-methylimidazole-based variant has shown particular efficacy in coupling a wide range of carboxylic acids with amines, including natural amino acids for peptide bond formation [18].

Enzymatic approaches using Candida antarctica lipase B as a biocatalyst have yielded exceptional results for amide synthesis [17]. This methodology employs cyclopentyl methyl ether as a green solvent, achieving excellent conversions and yields without requiring intensive purification steps [17]. The scope of this enzymatic reaction extends to 28 diverse amides using four different free carboxylic acids and seven primary and secondary amines [17].

Continuous slurry flow technology has been leveraged to develop scalable protocols for amide bond formation in water [19]. Spinning disc reactors and agitated continuous stirred-tank reactor series enable optimal mass transfer through efficient active mixing [19]. The optimized protocols achieve productivities of up to 2 kilograms per day without requiring organic solvents in either synthesis or isolation processes [19].

Retrosynthetic Analysis and Pathway Validation

Retrosynthetic analysis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide reveals multiple viable synthetic disconnections [9]. The most straightforward approach involves breaking the amide bond to generate 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine as the key synthons [31]. This disconnection strategy offers high synthetic feasibility due to the commercial availability of both starting materials [31].

The 3,4-dimethoxyphenylacetic acid precursor exhibits favorable chemical properties, including a melting point of 96-98°C and good solubility characteristics in various organic solvents [31]. This compound serves as a versatile building block for numerous synthetic transformations and is readily available from commercial sources [31].

Alternative retrosynthetic pathways include the formation of the phenethyl chain through reductive amination or alkylation strategies [32]. These approaches offer flexibility in synthetic planning but may require additional synthetic steps and specialized reaction conditions [32]. The choice of retrosynthetic strategy depends on the availability of starting materials and the desired overall synthetic efficiency [32].

Computational retrosynthetic analysis tools have been employed to identify optimal synthetic routes [33]. These systems evaluate multiple parameters including step count, overall yield, and synthetic complexity to recommend the most efficient pathways [33]. The integration of machine learning algorithms has enhanced the capability of these tools to predict successful synthetic routes [9].

Disconnection StrategySynthetic FeasibilityCommercial Availability of Starting MaterialsExpected Overall Yield (%)
Amide Bond FormationHighGood75-85
3,4-Dimethoxyphenylacetic Acid + PhenethylamineHighExcellent80-90
Acetyl Chloride + DimethoxyphenethylamineModerateGood65-75
Mixed Anhydride ApproachModerateModerate70-80
Direct CondensationLowPoor45-55

Industrial Scalability Challenges and Purification Techniques

The translation of laboratory-scale synthesis to industrial production presents numerous challenges for N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide manufacturing [27]. Heat and mass transfer inefficiencies emerge as critical issues during scale-up, particularly in large reactors where uniform reaction conditions become difficult to maintain [27].

Industrial reactor design must account for the exothermic nature of amide formation reactions [27]. Inadequate heat dissipation can lead to temperature gradients and localized reaction hotspots, potentially compromising product quality and safety [27]. The implementation of jacketed reactors with efficient heat exchange systems is essential for maintaining optimal reaction conditions [27].

Mixing efficiency represents another significant challenge in large-scale synthesis [27]. Poor mixing can result in incomplete reactions and reduced yields, necessitating the use of specialized impellers and baffles to ensure homogeneous reaction conditions [27]. Continuous flow chemistry has been explored as an alternative to batch reactors, offering improved control over reaction parameters [27].

Purification techniques for N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide at industrial scale require careful optimization [13] [26]. Crystallization methods using mixed solvent systems have proven effective, with benzene-ethyl acetate mixtures providing good recovery yields and purity [26]. Alternative crystallization solvents include acetone, chloroform, dioxane, and methyl acetate [26].

Distillation under reduced pressure offers another purification approach, particularly suitable for heat-sensitive compounds [26]. This method can achieve high purity levels while minimizing thermal decomposition [26]. The boiling point of the target compound at 559.3°C under normal pressure necessitates the use of vacuum distillation for practical implementation [3].

Purification MethodRecovery Yield (%)Purity Achieved (%)Solvent RequirementsEnvironmental Impact
Recrystallization from Methanol/Ether8595ModerateModerate
Column Chromatography7598HighHigh
Crystallization from Benzene/Ethyl Acetate8892ModerateModerate
Aqueous Extraction7085LowLow
Distillation under Reduced Pressure9096NoneLow

Comparative Evaluation of Synthetic Routes (Yield, Efficiency, Environmental Impact)

The comparative analysis of synthetic routes for N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide reveals significant variations in efficiency, yield, and environmental impact [22]. Enzymatic synthesis using Candida antarctica lipase B demonstrates the highest yields at 92% while maintaining exceptional environmental sustainability [17].

Carbodiimide-mediated coupling approaches offer a favorable balance between yield and reaction time, achieving 85% yields within 4 hours [5] [14]. However, the moderate environmental impact score reflects the reliance on organic solvents and the generation of urea byproducts [14]. The atom economy of 65% indicates room for improvement in terms of atom utilization efficiency [15].

Green chemistry approaches utilizing aqueous media present attractive environmental profiles with low impact scores [18] [19]. The use of hydroxypropyl methylcellulose as a surface-active agent enables sustainable synthesis while maintaining reasonable yields of 78% [19]. The higher atom economy of 85% demonstrates improved utilization of starting materials [19].

Traditional organic synthesis methods employing chloroacetyl chloride derivatives exhibit the lowest yields at 75% and require extended reaction times of 12 hours [24]. The high environmental impact score reflects the use of hazardous reagents and the generation of significant waste streams [24]. The atom economy of 45% indicates substantial inefficiency in atom utilization [24].

Microwave-assisted synthesis offers rapid reaction completion within 2 hours but achieves moderate yields of 80% [22]. The environmental impact remains moderate due to energy requirements and solvent usage [22]. The atom economy of 70% represents an intermediate level of efficiency [22].

Coupling ReagentWater SolubilityTypical Yield (%)Cost (Relative)Purification Ease
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)High80-90LowEasy
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium)Low85-95HighModerate
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium)Low75-85HighDifficult
DCC (Dicyclohexylcarbodiimide)None70-80LowModerate
T3P (Propylphosphonic Anhydride)High85-92ModerateEasy

XLogP3

3

Other CAS

139-76-4

Wikipedia

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

Dates

Last modified: 08-15-2023

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